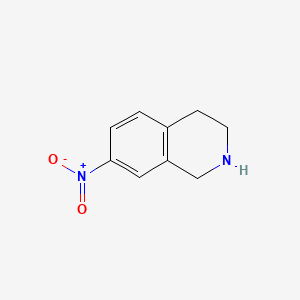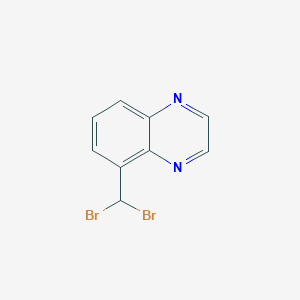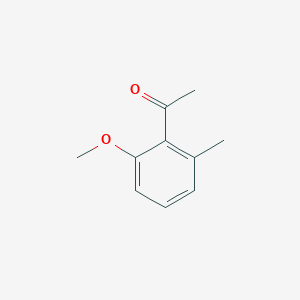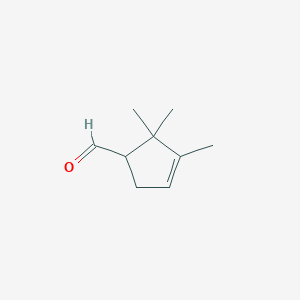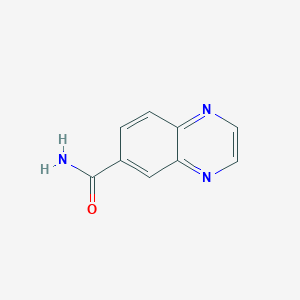
6-carboxamide de quinoxaline
Vue d'ensemble
Description
Quinoxaline-6-carboxamide is a compound with the IUPAC name 6-quinoxalinecarboxamide . It has a molecular weight of 173.17 and its InChI code is 1S/C9H7N3O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,(H2,10,13) .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . A new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold has been reported . Various synthetic approaches have been highlighted in the literature, including Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions .Molecular Structure Analysis
Quinoxaline is a nitrogen-containing heterocyclic compound. It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The structure of Quinoxaline-6-carboxamide is characterized by the presence of a quinoxaline core, which is a bicyclic compound composed of a benzene ring fused with a pyridine ring .Chemical Reactions Analysis
Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . Various reactions involving quinoxaline have been reported in the literature, including acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants .Physical And Chemical Properties Analysis
Quinoxaline-6-carboxamide is a compound with a molecular weight of 173.17 . Its InChI code is 1S/C9H7N3O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,(H2,10,13) .Applications De Recherche Scientifique
Médecine et pharmacologie
Le 6-carboxamide de quinoxaline sert de pharmacophore privilégié en médecine, présentant un large éventail d'activités pharmacologiques en raison de sa polyvalence structurelle. Il est utilisé dans le développement de divers agents thérapeutiques, notamment les antagonistes des récepteurs du glutamate, les inhibiteurs de PI3K et les modulateurs des maladies médiées par la CCK2 .
Agents antibactériens
Ce composé fait partie de médicaments comme Olaquindox, Echinomycine, Atinoleutin, Levomycine et Carbadox qui sont utilisés comme antibiotiques sur le marché. Ces médicaments mettent en évidence les propriétés antibactériennes des dérivés du this compound .
Agents anticancéreux
Des dérivés du this compound, tels que les dérivés de la benzènesulfonamide, ont été identifiés comme des agents anticancéreux potentiels. Ils fonctionnent comme des inhibiteurs de kinases, ciblant des voies spécifiques impliquées dans la prolifération des cellules cancéreuses .
Maladies inflammatoires et auto-immunes
Les sulfonamides de quinoxaline, qui comprennent des dérivés du this compound, sont étudiés pour leur efficacité dans le traitement des maladies inflammatoires et auto-immunes en inhibant des enzymes ou des voies de signalisation spécifiques .
Troubles de la douleur
Des composés dérivés du this compound ont été développés comme inhibiteurs des canaux sodiques, qui jouent un rôle crucial dans la sensation de la douleur, offrant ainsi un traitement potentiel pour les troubles de la douleur .
Inhibiteurs du virus de l'hépatite C (VHC)
Des composés de quinoxaline substitués sont étudiés comme inhibiteurs de la protéase NS3 du VHC, une enzyme essentielle à la réplication du virus de l'hépatite C, offrant une approche prometteuse pour la thérapie antivirale .
Safety and Hazards
Orientations Futures
Quinoxaline and its derivatives have received considerable attention as a core template in drug design due to their broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Mécanisme D'action
Target of Action
Quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound . It has been found to have a broad spectrum of applications in the fields of medicine, pharmacology, and pharmaceutics . The primary targets of Quinoxaline-6-carboxamide are various receptors, targets, or microorganisms .
Mode of Action
The compound interacts with its targets, leading to various changes. For instance, the compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide showed significant inhibition activity against S. pneumonia (bacterial strain) and Aspergillus fumigatus (fungal strain) .
Biochemical Pathways
It’s known that quinoxaline derivatives can affect a wide range of biological activities, such as anti-cancer, anti-proliferative, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht 3 receptor antagonist, and anti-amoebiasis activity .
Result of Action
The molecular and cellular effects of Quinoxaline-6-carboxamide’s action are diverse due to its broad-spectrum applications. For instance, it has shown significant inhibition activity against certain bacterial and fungal strains . Moreover, various quinoxaline compounds have been analyzed for their potential as novel therapeutic agents against a wide variety of diseases .
Action Environment
It’s known that the therapeutic potential and biomedical applications of quinoxalines can be enhanced by incorporating other groups into their chemical framework .
Propriétés
IUPAC Name |
quinoxaline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPQPLAZICCCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459749 | |
| Record name | Quinoxaline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
457882-95-0 | |
| Record name | Quinoxaline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the Quinoxaline nucleus in medicinal chemistry, and how does this relate to Quinoxaline-6-carboxamide derivatives?
A: Quinoxaline is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. This is due to its unique structure, consisting of a benzene ring fused with a pyrazine ring. This structure allows for diverse substitutions and modifications, leading to a variety of pharmacological profiles. []
Q2: What structural features of Quinoxaline-6-carboxamide derivatives contribute to their antibacterial activity?
A2: While specific structure-activity relationship (SAR) studies for all Quinoxaline-6-carboxamide derivatives are limited within the provided research, some insights can be drawn:
- Carboxamide group at the 6th position: This appears to be crucial for the observed antibacterial activity. [] Further modifications to this group could potentially influence potency and selectivity.
- Substitutions on the Quinoxaline ring: Different substituents on the Quinoxaline core structure, particularly at positions 2 and 3, are likely to impact the interactions with bacterial targets and influence the overall antibacterial profile. []
Q3: Beyond antibacterial activity, have Quinoxaline-6-carboxamide derivatives shown potential for other therapeutic applications?
A: Yes, research indicates potential beyond antibacterial activity. Notably, a series of 7-oxo-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxamide derivatives, structurally related to Quinoxaline-6-carboxamides, have demonstrated potent and selective agonist activity towards the cannabinoid CB2 receptor. [] This finding suggests potential therapeutic applications for these compounds in managing pain and inflammation.
Q4: What analytical techniques are commonly employed to characterize and study Quinoxaline-6-carboxamide derivatives?
A4: Researchers utilize various analytical techniques to characterize and study Quinoxaline-6-carboxamide derivatives. These include:
- Spectroscopic methods: Infrared (IR) spectroscopy, Mass spectrometry, and 1H Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural confirmation and identification. []
- In vitro assays: Antibacterial activity is assessed using standard methods like minimum inhibitory concentration (MIC) determination against different bacterial strains. []
- Cell-based assays: For exploring other therapeutic applications, like CB2 receptor agonism, researchers employ cell-based assays to assess functional activity and downstream signaling pathways. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

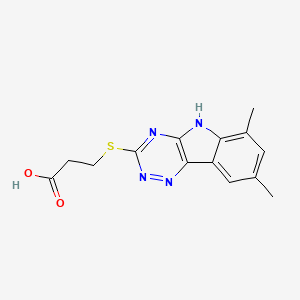



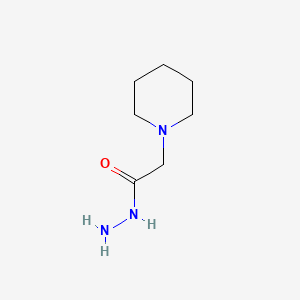
![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)
![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)
